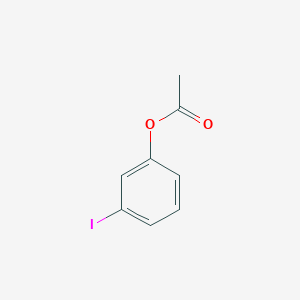

3-Iodophenyl acetate

描述

3-Iodophenyl acetate (C₈H₇IO₂) is an organoiodine compound featuring an acetyloxy group (-OAc) and an iodine atom at the meta position of the benzene ring. It is widely utilized in organic synthesis as a precursor for cross-coupling reactions and functional group transformations. Key applications include its role in palladium-catalyzed couplings (e.g., with In(CH₂SiMe₃)₃ in THF, yielding 50% product ) and Fries rearrangements using AlCl₃ in nitrobenzene at 90–95°C . Its structural versatility allows for derivatization into bioactive molecules, such as sulfonate esters (e.g., compound 26 in ) and adenosine analogs (e.g., 382156-72-1 in ).

属性

IUPAC Name |

(3-iodophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-6(10)11-8-4-2-3-7(9)5-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGMUQGQHHKINA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10518207 | |

| Record name | 3-Iodophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10518207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42861-71-2 | |

| Record name | 3-Iodophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10518207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Acetylation of 3-Iodophenol

- Reagents: 3-Iodophenol, acetic anhydride or acetyl chloride, base (e.g., pyridine or triethylamine) or acid catalyst.

- Procedure: 3-Iodophenol is dissolved in an appropriate solvent such as dichloromethane or acetone. Acetic anhydride or acetyl chloride is added dropwise under stirring at low temperature (0–5 °C) to control the reaction rate and minimize side reactions. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

- Workup: The reaction mixture is quenched with water, extracted with organic solvents, washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- Purification: The crude product is purified by column chromatography using silica gel with a mixture of ethyl acetate and petroleum ether as eluent.

- Yield: Typically high, often above 80%.

Hydrolysis and Esterification from 3-Iodophenylacetic Acid

- Starting Material: 3-Iodophenylacetic acid can be synthesized from 3-iodophenylacetonitrile by alkaline hydrolysis (e.g., reflux with sodium hydroxide in water for 4 hours).

- Esterification: The acid is then converted to the acetate ester by reaction with acetic anhydride or acetyl chloride in the presence of a catalyst.

- Reaction Conditions: Reflux or room temperature depending on reagents.

- Yield: Hydrolysis yields around 83% for the acid intermediate; esterification yields vary but are generally good.

One-Pot Two-Step Synthesis (Advanced Method)

- Some literature reports a one-pot two-step synthesis involving initial formation of 3-iodophenol derivatives followed by acetylation without isolation of intermediates.

- This method improves efficiency and reduces purification steps.

- Reaction conditions involve controlled temperature, solvent choice (e.g., tetrahydrofuran, methanol), and use of catalysts such as triethylamine.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, acetone, tetrahydrofuran | Solvent choice affects solubility and reaction rate |

| Temperature | 0–5 °C (addition), then room temperature | Low temperature controls exothermic reaction |

| Catalyst/Base | Pyridine, triethylamine | Acts as acid scavenger and catalyst |

| Reaction Time | 2–6 hours | Depends on scale and reagent purity |

| Workup | Aqueous quench, extraction, drying | Standard organic workup |

| Purification | Silica gel chromatography | Ethyl acetate/petroleum ether eluent |

| Yield | 80–90% | High yields with optimized conditions |

- Melting Point: Approximately 38 °C for 3-iodophenyl acetate.

- NMR Data: Characteristic aromatic proton signals and acetate methyl singlet.

- Purity: Confirmed by chromatographic methods and spectral analysis.

- Physical State: Typically a pale yellow solid or liquid depending on purity.

- The acetylation of 3-iodophenol remains the most straightforward and widely used method due to its simplicity and high yield.

- Hydrolysis of 3-iodophenylacetonitrile to 3-iodophenylacetic acid followed by esterification is a viable alternative when starting from nitrile precursors.

- One-pot methods reduce time and solvent use but require careful control of reaction parameters.

- The choice of solvent and catalyst significantly influences the reaction efficiency and product purity.

- Column chromatography remains the preferred purification technique to achieve high purity.

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acetylation of 3-iodophenol | 3-Iodophenol | Acetic anhydride, base | 0–5 °C addition, RT stirring | 80–90 | Simple, high yield |

| Hydrolysis + Esterification | 3-Iodophenylacetonitrile → 3-Iodophenylacetic acid | NaOH (hydrolysis), Ac2O (esterification) | Reflux hydrolysis, RT esterification | 83 (acid), ~80 (ester) | Multi-step, good yields |

| One-pot two-step synthesis | 3-Iodophenol derivatives | Various catalysts | Controlled temp, solvent | 85–90 | Efficient, less purification |

The preparation of this compound is well-established through acetylation of 3-iodophenol or via hydrolysis and esterification of nitrile precursors. Reaction conditions such as temperature, solvent, and catalyst choice are critical for optimizing yield and purity. Advanced one-pot methods offer improved efficiency but require precise control. These methods are supported by extensive research and practical applications in organic synthesis.

化学反应分析

Types of Reactions: 3-Iodophenyl acetate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as .

Reduction Reactions: The acetate group can be reduced to form .

Oxidation Reactions: The phenyl ring can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions:

Nucleophiles: such as or for substitution reactions.

Reducing agents: like for reduction reactions.

Oxidizing agents: such as potassium permanganate for oxidation reactions.

Major Products Formed:

3-Iodophenol: from reduction reactions.

Substituted phenyl acetates: from substitution reactions.

Oxidized phenyl derivatives: from oxidation reactions.

科学研究应用

Chemical Synthesis

1. Organic Synthesis:

3-Iodophenyl acetate serves as a crucial intermediate in the synthesis of various organic compounds. It is utilized as a building block for more complex molecules, facilitating the development of new materials and chemicals in organic chemistry. Its reactivity allows it to participate in substitution reactions where the acetate group can be displaced by nucleophiles, leading to the formation of new chemical bonds.

2. Precursor for Other Compounds:

This compound is often employed in the preparation of derivatives such as 3-iodophenol and 3-iodo-4-aryloxy coumarins. For instance, it can be transformed into 3-iodo-4-aryloxy coumarins using hypervalent iodine reagents under mild conditions, showcasing its versatility in synthetic pathways .

Biological Research

1. Enzyme Inhibition Studies:

In biological research, this compound is utilized to investigate enzyme inhibition and protein modification. Its ability to react with nucleophiles makes it a valuable tool in biochemical assays aimed at understanding enzyme mechanisms and interactions.

2. Antimicrobial Activity:

Research indicates that derivatives of this compound may exhibit antimicrobial properties. Case studies have shown that certain derivatives effectively inhibit bacterial growth, suggesting potential applications in developing new antimicrobial agents.

3. Anticancer Research:

The compound has also been explored for its anticancer properties. Studies have indicated that modifications of this compound can lead to compounds that inhibit tumor growth by targeting specific proteins involved in cancer progression, such as Bcl-2/Bcl-xL inhibitors .

Industrial Applications

1. Specialty Chemicals Production:

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes, contributing to the synthesis of high-value chemicals.

2. Pharmaceutical Intermediates:

While not directly used as a drug, this compound plays a role in synthesizing pharmaceutical intermediates. It aids in developing new therapeutic agents by serving as a precursor in drug synthesis processes.

作用机制

The mechanism of action of 3-iodophenyl acetate involves its reactivity towards nucleophiles. The acetate group can be readily displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical and biochemical applications .

Molecular Targets and Pathways: In biochemical assays, this compound targets nucleophilic sites on proteins and enzymes. This interaction can lead to the modification of protein function and activity, making it a valuable tool in enzymology and protein chemistry .

相似化合物的比较

3-Fluorophenyl Acetate

- Structure : Fluorine at the meta position.

- Reactivity : The electron-withdrawing fluorine enhances electrophilic substitution but reduces oxidative stability compared to iodine. Conformational analysis via NMR shows distinct splitting patterns due to smaller atomic size .

- Applications : Less common in cross-coupling but used in agrochemical intermediates (e.g., ethyl 2-[2,4-difluoro-3-...] acetate derivatives in ).

3-Chlorophenyl Acetate

- Structure : Chlorine at the meta position.

- Reactivity : Chlorine’s moderate electronegativity balances electron withdrawal and leaving-group ability. Unlike iodine, it is less effective in Suzuki-Miyaura couplings due to weaker C–Cl bond activation.

- Biological Activity : Chlorinated analogs (e.g., compound 26 in ) show lower bioactivity (IC₅₀ >2.24 μM) compared to iodinated derivatives .

Iodinated Aromatic Acetates

Ethyl (3-Iodobenzoyl) Acetate

N-(3-Iodophenyl) Maleimide

- Structure : Maleimide fused to an iodophenyl group.

- Bioactivity : Exhibits potent enzyme inhibition (IC₅₀ = 2.24 μM), attributed to iodine’s polarizable nature enhancing target binding .

- Comparison : While 3-iodophenyl acetate itself lacks direct bioactivity, its derivatives (e.g., sulfonates in ) bridge synthetic utility and biological relevance.

Non-Halogenated Analogues

Isoamyl Acetate (3-Methylbutyl Acetate)

- Structure : Aliphatic acetate without aromatic or halogen groups.

- Applications : Primarily used as a flavoring agent (e.g., banana flavor) due to low toxicity (ADI = 0–3 mg/kg bw) .

- Physical Properties : Lower boiling point (179°C) compared to aromatic acetates like this compound, which typically decompose before boiling .

3-Methyl-2-Nitrophenyl Acetate

- Structure : Nitro and methyl groups on the aromatic ring.

- Reactivity : The nitro group directs electrophilic substitutions to specific positions, unlike iodine’s meta-directing effect.

- Synthetic Use : Intermediate in dyes and explosives, diverging from this compound’s coupling applications .

Data Tables

Key Research Findings

Iodine’s Role in Reactivity : The iodine atom in this compound facilitates cross-coupling reactions due to its ability to stabilize transition states via hyperconjugation, a feature absent in chloro or fluoro analogs .

Bioactivity of Derivatives: Iodinated derivatives exhibit enhanced bioactivity compared to non-halogenated or chlorinated counterparts, emphasizing iodine’s importance in drug design .

Thermal Stability : Aromatic iodides like this compound decompose at lower temperatures than aliphatic acetates (e.g., isoamyl acetate), limiting their use in high-temperature reactions .

生物活性

3-Iodophenyl acetate (C8H7IO2) is an organic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further esterified with acetic acid. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Halogen Bonding : The iodine atom can form halogen bonds with various biological targets, enhancing the compound's binding affinity to enzymes and receptors.

- Hydrogen Bonding : The acetate group can participate in hydrogen bonding, facilitating interactions with active sites on proteins.

- Electrophilic Reactivity : The presence of iodine makes the compound a potential electrophile, allowing it to react with nucleophiles in biological systems.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, revealing that it inhibits cell growth effectively. The following table summarizes the cytotoxicity results against selected cancer cell lines:

| Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| SNB-75 (CNS Cancer) | 5.0 | 78 |

| UO-31 (Renal Cancer) | 4.5 | 82 |

| CCRF-CEM (Leukemia) | 6.0 | 75 |

| EKVX (Lung Cancer) | 7.5 | 70 |

These findings suggest that this compound has potent anticancer activity, particularly against CNS and renal cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, studies have shown that this compound possesses antimicrobial activity. It has been tested against various bacterial strains, demonstrating effective inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results indicate that the compound could serve as a lead for developing new antimicrobial agents .

Case Studies and Research Findings

- Anticancer Efficacy : A recent study published in MDPI reported that derivatives of this compound exhibited significant growth inhibition in multiple cancer cell lines, with specific emphasis on its mechanism involving tubulin binding .

- Synthesis and Characterization : Research detailing the synthesis of related compounds indicated that modifications to the iodine substituent could enhance biological activity, suggesting avenues for further exploration in drug design .

- Pharmacological Implications : The compound's ability to modulate enzyme activity through halogen bonding has implications for developing inhibitors targeting specific pathways involved in cancer proliferation.

常见问题

Q. What are the established synthetic routes for 3-iodophenyl acetate, and how do reaction conditions influence yield?

this compound is typically synthesized via palladium-catalyzed reactions. For example, a refluxing mixture of this compound (5 mmol) with Pd(PPh₃)₂Cl₂ (0.05 mmol) in dry THF yields 50% after column chromatography (silica gel, cyclohexane/EtOAc 20:1) . Alternative methods using boronic acid precursors (e.g., 3-iodophenyl boronic acid) achieve higher yields (72%) via optimized coupling conditions . Key factors affecting yield include catalyst loading, solvent purity, and chromatographic separation efficiency.

Q. What spectroscopic techniques are essential for confirming the structure of this compound and its derivatives?

1H and 13C NMR are critical for structural validation. For instance, this compound derivatives exhibit distinct aromatic proton signals (δ 7.64–7.50 ppm for aryl groups) and carbonyl resonances (δ 166–175 ppm in 13C NMR) . Mass spectrometry (e.g., ESI+ at m/z 480.95) further confirms molecular weight and fragmentation patterns . Always compare data with literature values and use deuterated solvents (CDCl₃, DMSO-d₆) to avoid solvent interference.

Q. How is this compound utilized as a precursor in medicinal chemistry research?

The compound serves as a versatile intermediate for synthesizing bioactive derivatives. For example, coupling with sulfonate or ureido groups produces compounds like 3-iodophenyl 4-(3-(2-chloroethyl)ureido)benzenesulfonate (63% yield), which are screened for antitumor or enzyme-modulating activity . Functionalization at the iodine or acetate group enables structure-activity relationship (SAR) studies.

Advanced Research Questions

Q. How can researchers address contradictory spectral data in this compound derivatives?

Discrepancies in NMR or MS data may arise from impurities, solvent effects, or tautomerism. For example, signals for NH protons in sulfonate derivatives (δ 8.54 ppm) can shift due to solvent polarity or hydrogen bonding . To resolve contradictions:

- Repeat chromatography with alternative eluents (e.g., methylene chloride/EtOAc gradients) .

- Use high-resolution MS (HRMS) to confirm exact masses (e.g., m/z 443.9757 vs. calculated 443.9767) .

- Validate purity via melting point analysis (e.g., 103–105°C for crystalline derivatives) .

Q. What strategies improve the yield of this compound derivatives in cross-coupling reactions?

Optimize catalyst systems (e.g., Pd(PPh₃)₂Cl₂ vs. In(CH₂SiMe₃)₃) and reaction times . For instance, increasing Pd catalyst loading from 1 mol% to 5 mol% may enhance coupling efficiency but risks side reactions. Solvent choice (THF vs. DMF) also impacts reaction kinetics and byproduct formation. Pre-purification of starting materials via recrystallization or distillation is critical.

Q. How do steric and electronic effects influence the reactivity of this compound in substitution reactions?

The iodine atom’s strong electron-withdrawing effect activates the aryl ring for electrophilic substitution, while the acetate group directs meta/para functionalization. For example, iodophenyl sulfonates exhibit regioselective coupling at the iodine-bearing carbon due to steric hindrance from the acetate group . Computational modeling (DFT) can predict reactive sites by analyzing charge distribution and frontier molecular orbitals.

Q. What are the stability considerations for this compound under varying storage conditions?

The compound is sensitive to light and moisture, which can hydrolyze the acetate group. Store in amber vials under inert gas (N₂ or Ar) at –20°C. Monitor degradation via TLC (silica gel, hexane/EtOAc) or HPLC. For long-term stability, derivatize into more stable forms (e.g., sulfonate esters) .

Q. How can researchers design comparative studies between this compound and other iodinated aryl esters?

Compare reactivity with analogs like 3-fluoro-4-iodobenzyl alcohol or 4-fluoro-3'-iododiphenyl ether . Key parameters:

- Reaction rates in Sonogashira or Suzuki-Miyaura couplings.

- Biological activity in cytotoxicity assays (e.g., IC₅₀ values).

- Thermal stability via differential scanning calorimetry (DSC).

Methodological Guidelines

- Data Presentation : Follow IUPAC standards for reporting yields, spectral data, and analytical conditions .

- Contradiction Analysis : Use control experiments (e.g., omitting catalyst) to isolate variables .

- Ethical Compliance : Adhere to institutional protocols for handling iodinated compounds, referencing toxicity databases for safety profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。